molecular formula C23H17FN4O3S B11213140 N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide

N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide

Cat. No.: B11213140
M. Wt: 448.5 g/mol
InChI Key: ASPPLXFYTJGVDS-UHFFFAOYSA-N
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Description

1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, a 1,2,4-oxadiazole ring, and a fluorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other thieno[3,2-d]pyrimidine derivatives and 1,2,4-oxadiazole-containing molecules. The presence of the fluorophenyl group and the specific arrangement of rings in this compound contribute to its distinct chemical and biological properties[5][5].

Properties

Molecular Formula

C23H17FN4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17FN4O3S/c24-17-8-6-16(7-9-17)21-25-19(31-26-21)14-28-18-11-13-32-20(18)22(29)27(23(28)30)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2

InChI Key

ASPPLXFYTJGVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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